Cas no 1291869-34-5 (4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one)

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core linked to a 1,2,4-oxadiazole moiety with a 3-bromophenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other biologically relevant targets. The presence of the bromophenyl group enhances reactivity for further functionalization, while the ethylphenyl substitution may improve lipophilicity and binding affinity. Its well-defined molecular architecture makes it a valuable intermediate for drug discovery and pharmacological research. The compound's stability and synthetic accessibility further support its use in developing novel therapeutic agents or biochemical probes.
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one structure
1291869-34-5 structure
Product Name:4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
CAS No:1291869-34-5
MF:C24H17BrN4O2
MW:473.321384191513
CID:5398911
Update Time:2025-10-05

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1(2H)-phthalazinone
    • 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one
    • Inchi: 1S/C24H17BrN4O2/c1-2-15-10-12-18(13-11-15)29-24(30)20-9-4-3-8-19(20)21(27-29)23-26-22(28-31-23)16-6-5-7-17(25)14-16/h3-14H,2H2,1H3
    • InChI Key: LEWSBCRKOIAWFR-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=CC(Br)=C3)N=2)=NN1C1=CC=C(CC)C=C1

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 671.2±65.0 °C(Predicted)
  • pka: -1.13±0.40(Predicted)

4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one Pricemore >>

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4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one Related Literature

Additional information on 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one

Compound CAS No. 1291869-34-5: A Comprehensive Overview

The compound with CAS No. 1291869-34-5, known as 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a phthalazinone core and an oxadiazole moiety. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and advanced material synthesis.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Researchers have focused on its ability to modulate specific biological pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The oxadiazole moiety within the molecule has been shown to exhibit strong binding affinity to certain protein targets, making it a valuable component in the design of selective inhibitors. Furthermore, the phthalazinone core contributes to the compound's stability and bioavailability, which are critical factors in drug development.

In addition to its pharmaceutical applications, this compound has also been explored for its potential in materials science. The oxadiazole group is known for its electron-deficient nature, which makes it suitable for use in organic electronics. Recent research has demonstrated that this compound can be incorporated into organic semiconductors to enhance their electrical properties. Its ability to form stable charge transfer complexes has opened new avenues for its use in advanced electronic devices.

The synthesis of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydrophthalazin-1-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the phthalazinone core through cyclization reactions and the subsequent incorporation of the oxadiazole moiety via nucleophilic substitution. The use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency and yield of this synthesis pathway.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular structure and conformational dynamics. Additionally, computational chemistry methods have been employed to predict its electronic properties and interactions with biological systems.

In conclusion, CAS No. 1291869-34-5 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and structural features positions it as a key player in both pharmaceutical and materials science research. As ongoing studies continue to uncover new properties and applications, this compound is poised to make significant contributions to these fields in the years to come.

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